molecular formula C18H40ClNO2 B1226801 Safingol hydrochloride CAS No. 139755-79-6

Safingol hydrochloride

Numéro de catalogue: B1226801
Numéro CAS: 139755-79-6
Poids moléculaire: 338.0 g/mol
Clé InChI: BEHHCQFBLOARIX-APTPAJQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Table 1: Stereochemical Comparison of this compound and Endogenous Sphinganine

Property This compound Endogenous Sphinganine
Configuration L-threo (2S,3S) D-erythro (2S,3R)
Enzymatic Recognition Poor substrate for SphK1 Native substrate for SphK1
PKC Inhibition Broad-spectrum (β-I, δ, ε) Minimal direct inhibition
Metabolic Fate Predominantly N-acylated Catabolized to S1P or ceramide
Source

Structural Relationship to Endogenous Sphinganine

This compound shares the C18 backbone and 1,3-diol motif of sphinganine but differs in stereochemistry and protonation state. The hydrochloride salt enhances aqueous solubility (up to 15 mg/mL in buffered solutions), facilitating in vitro studies. Key structural deviations include:

  • Amino Group Orientation : The S-configuration at C2 alters hydrogen-bonding networks with PKC regulatory domains.
  • Hydroxyl Group Geometry : The S-configuration at C3 prevents optimal alignment with sphingosine-1-phosphate (S1P) lyase active sites.
  • Lack of Δ4 Double Bond : Unlike sphingosine, safingol’s fully saturated chain avoids peroxidation, enhancing stability in oxidative environments.

These features render this compound a metabolically stable probe for studying sphingolipid trafficking without significant conversion to downstream metabolites like ceramide or S1P.

Position in Sphingolipid Metabolism Research

This compound occupies a unique niche as a "decoy" substrate in sphingolipid pathways. It undergoes limited catabolism, with ~70% remaining unmetabolized in human cancer cells after 24-hour exposure. Unlike natural sphinganine, which is rapidly phosphorylated by SphK1 or acylated by ceramide synthase, safingol is preferentially N-acylated to form L-threo-dihydroceramide, a non-canonical lipid species. This metabolic inertia has made it invaluable for:

  • Inhibiting Autophagy-Regulating Kinases : Safingol suppresses phosphoinositide 3-kinase (PI3K) and PKCε, upstream regulators of mTOR and MAPK/ERK pathways.
  • Modulating S1P Levels : By competing with endogenous sphinganine for SphK1, safingol reduces S1P production by 40–60% in plasma at clinically relevant concentrations (≥20 μM).
  • Studying Cross-Talk Between Sphingolipids and Glucose Metabolism : Safingol inhibits glucose uptake in cancer cells via GLUT1 downregulation, linking sphingolipid signaling to Warburg effect regulation.

Stereoisomer Nomenclature and Significance

The IUPAC nomenclature for this compound emphasizes its stereochemical uniqueness:

  • Systematic Name : (2S,3S)-2-aminooctadecane-1,3-diol hydrochloride.
  • Comparison to Natural Isomers :
    • D-erythro-sphinganine (2S,3R): Native substrate for ceramide synthesis.
    • L-threo-safingol (2S,3S): Synthetic inhibitor with altered metabolic fate.
    • D-threo-isomer: Rare microbial variant with undefined bioactivity.

Table 2: Stereoisomers of Sphinganine and Their Biological Roles

Stereoisomer Configuration Natural/Synthetic Primary Role
D-erythro-sphinganine 2S,3R Natural Ceramide biosynthesis precursor
L-threo-safingol 2S,3S Synthetic PKC/PI3K inhibition, autophagy induction
D-threo-sphinganine 2R,3R Natural (microbial) Structural role in bacterial membranes
L-erythro-sphinganine 2R,3S Synthetic Research tool for enzyme specificity
Source

Propriétés

Numéro CAS

139755-79-6

Formule moléculaire

C18H40ClNO2

Poids moléculaire

338.0 g/mol

Nom IUPAC

(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride

InChI

InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1

Clé InChI

BEHHCQFBLOARIX-APTPAJQOSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl

SMILES isomérique

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl

SMILES canonique

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl

Autres numéros CAS

139755-79-6

Synonymes

2-aminooctadecane-1,3-diol
dihydrosphingosine
erythro-D-sphinganine
safingol
safingol hydrochloride
safingol, ((R*,S*)-(+-))-isomer
safingol, (R-(R*,R*))-isomer
safingol, (S-(R*,S*))-isomer
saginfol
SPC 100270
SPC-100270
sphinganine
threo-dihydrosphingosine

Origine du produit

United States

Méthodes De Préparation

Stereoselective Nitroaldol Condensation (Henri Reaction)

The Henri reaction between hexadecanal and 2-nitroethanol forms the foundation of stereoselective approaches. Early methods employed chiral catalysts, such as BINOL-lanthanum complexes, to induce enantioselectivity. However, these catalysts required multi-step syntheses at low temperatures (–40°C), limiting scalability. Industrial adaptations replaced chiral catalysts with solvent-controlled diastereomer separation. For instance, recrystallization of the nitroaldol adduct from pentane:diethyl ether (7:1 v/v) achieved >95% diastereomeric excess (de) for the threo isomer.

Key Reaction Parameters:

  • Catalyst : Triethylamine (non-chiral base).

  • Solvent System : Pentane/diethyl ether for recrystallization.

  • Yield : 20% after purification.

Non-Stereoselective Synthesis and Resolution

This method involves three stages: (1) nitroaldol condensation, (2) catalytic hydrogenation, and (3) optical resolution.

Nitroaldol Condensation

Hexadecanal and 2-nitroethanol undergo base-catalyzed condensation to yield a mixture of dl-threo- and dl-erythro-2-nitro-1,3-octadecanediol. The crude product is recrystallized to isolate the threo diastereomer:

ParameterValue
ReactantsHexadecanal, 2-nitroethanol
CatalystTriethylamine
SolventPentane/diethyl ether (7:1)
Diastereomeric Excess>95% de
Yield20%

Catalytic Hydrogenation

The dl-threo-2-nitro-1,3-octadecanediol is reduced to racemic dl-threo-dihydrosphingosine. Palladium on carbon (Pd-C) under hydrogen gas at atmospheric pressure proved optimal, preserving stereochemistry. Alternatives like Raney nickel or lithium aluminum hydride caused epimerization.

ParameterValue
Catalyst10% Pd-C
PressureAtmospheric
TemperatureRoom temperature
Reaction Time25 hours
Yield74.9%

Optical Resolution

Racemic dl-threo-dihydrosphingosine is resolved using L-glutamic acid to precipitate the L-threo enantiomer. This step achieved 95.3% enantiomeric excess (ee) at a 35% yield.

Industrial-Scale Optimization

Solvent Selection for Diastereomer Separation

Early attempts to recrystallize nitroaldol adducts from ethanol or methanol failed to separate threo and erythro diastereomers. The pentane/diethyl ether system selectively crystallized the threo isomer, enabling 100-gram-scale production.

Hydrogenation Challenges

Catalyst choice critically impacted stereochemical integrity. While Pd-C maintained configuration, Raney nickel induced epimerization, producing undesired erythro byproducts.

Resolution Reproducibility

Repeated trials confirmed that L-glutamic acid resolution consistently delivered >95% ee, meeting pharmaceutical standards.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
StereoselectiveDirect enantiomer formationHigh-cost catalysts, low yield
Non-StereoselectiveScalable, cost-effectiveRequires resolution step

The non-stereoselective route dominates industrial applications due to its reproducibility and avoidance of patented chiral catalysts.

Reaction Mechanisms and Stereochemical Control

Nitroaldol Condensation Mechanism

The Henri reaction proceeds via base-catalyzed deprotonation of nitroethanol, followed by nucleophilic attack on hexadecanal. Steric hindrance from the long alkyl chain favors threo diastereomer formation.

Hydrogenation Stereochemistry

Pd-C facilitates syn-addition of hydrogen to the nitro group, retaining the threo configuration. Competing catalysts promoted anti-addition, leading to epimerization .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

DL-erythro-Dihydrosphingosine
  • Structure : Stereoisomer of Safingol (DL-erythro vs. L-threo configuration).
  • Mechanism : Inhibits SphK1, similar to Safingol, but with weaker apoptotic activity .

Functional Analogs (PKC Inhibitors)

Chelerythrine
  • Structure : Benzophenanthridine alkaloid.
  • Target : Broad-spectrum PKC inhibitor (IC₅₀ ~0.66 µM for PKCα) .
  • Comparison :
    • Potency : 20-fold higher PKC inhibition than Safingol but lacks isoform selectivity.
    • Toxicity : High cytotoxicity limits clinical use, unlike Safingol’s manageable profile in phase I trials .
Rottlerin
  • Structure: Polyphenol derived from Mallotus philippensis.
  • Target : PKCδ inhibitor (IC₅₀ ~3–6 µM) with off-target effects on other kinases .
  • Comparison :
    • Specificity : Less selective than Safingol, which targets PKCα and SphK1 directly .
    • Apoptosis Pathway : Activates caspase-dependent apoptosis, unlike Safingol’s caspase-independent, endo G-mediated mechanism .
Ruboxistaurin Hydrochloride
  • Structure : Bisindolylmaleimide derivative.
  • Target : PKCβ inhibitor (IC₅₀ ~4.7 nM) .
  • Clinical Use: Phase III trials for diabetic retinopathy, contrasting Safingol’s oncology focus .
  • Comparison :
    • Selectivity : Targets PKCβ, while Safingol inhibits PKCα and SphK1.
    • Mechanism : Reduces vascular permeability without ROS involvement, unlike Safingol’s ROS-driven apoptosis .

Sphingolipid Pathway Modulators

Fingolimod (FTY720)
  • Structure : Sphingosine-1-phosphate receptor (S1PR) modulator.
  • Mechanism : Promotes S1PR internalization, opposing Safingol’s SphK1 inhibition .

Comparative Data Table

Compound Target(s) Mechanism IC₅₀ (Apoptosis) Clinical Stage Key Differentiator
Safingol Hydrochloride PKCα, SphK1 ROS/endo G-mediated apoptosis ~15 µM Phase I (oncology) Dual PKC/SphK1 inhibition
Chelerythrine Broad PKC isoforms Caspase-dependent apoptosis ~0.66 µM Preclinical Non-selective, high toxicity
Ruboxistaurin HCl PKCβ Anti-angiogenic ~4.7 nM Phase III (diabetes) PKCβ specificity, no ROS involvement
DL-erythro-Dihydrosphingosine SphK1 SphK1 inhibition N/A Preclinical Structural analog, weaker activity

Key Research Findings

  • Safingol’s ROS Dependency : At 15 µM, Safingol increases intracellular H₂O₂ by 2.5-fold, correlating with 45% cell death in SCC models. This effect is reversible with NAC or PEG-catalase .
  • Synergy with Chemotherapy : Safingol enhances cisplatin-induced apoptosis by 30% in vivo, attributed to dual PKC/SphK1 inhibition .
  • PKC Isoform Selectivity : Unlike Rottlerin or Chelerythrine, Safingol’s PKCα inhibition avoids off-target kinase effects, reducing toxicity .

Activité Biologique

Safingol hydrochloride, chemically known as L-threo-dihydrosphingosine, is a sphingolipid analog that has garnered attention for its potential anticancer properties. This article explores the biological activity of safingol, focusing on its mechanisms of action, clinical findings, and synergistic effects with other therapeutic agents.

Safingol has the molecular formula C18H39NO2C_{18}H_{39}NO_2 and functions primarily as an inhibitor of sphingosine kinase 1 (SphK), which is crucial in the production of sphingosine 1-phosphate (S1P). S1P plays significant roles in cell growth, proliferation, and survival, making it a key target in cancer therapy. By inhibiting SphK, safingol can disrupt these processes, leading to enhanced cell death in tumor cells.

Key Mechanisms:

  • Inhibition of Protein Kinase C (PKC): Safingol competes with phorbol dibutyrate for binding to PKC regulatory domains, particularly affecting PKCβ-I, PKCδ, and PKCε. This inhibition is linked to reduced cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation: Safingol induces ROS production in a time- and concentration-dependent manner. Increased ROS levels contribute to oxidative stress, which can trigger cell death pathways.
  • Autophagy Induction: The compound has been shown to induce autophagy in cancer cells. Autophagy may serve as a double-edged sword; while it can promote cell survival under stress conditions, it can also lead to cell death when dysregulated.

Phase I Clinical Trials

Several clinical trials have investigated the safety and efficacy of safingol in combination with conventional chemotherapy agents. Notably:

  • Combination with Cisplatin: A phase I trial assessed safingol's safety when administered alongside cisplatin. The maximum tolerated dose (MTD) was determined to be 840 mg/m² over 120 minutes. While the combination was generally well-tolerated, some patients experienced reversible hepatotoxicity .
  • Combination with Doxorubicin: Another study explored safingol's ability to enhance the effects of doxorubicin. Results indicated that safingol could be safely administered at doses up to 120 mg/m² when combined with doxorubicin .

Synergistic Effects

Research indicates that safingol exhibits synergistic antitumor effects when combined with other agents:

  • With 2'-Nitroflavone: In vitro studies demonstrated that safingol enhances the apoptotic effects of 2'-nitroflavone in breast cancer cells .
  • With Fenretinide and Vinblastine: Preclinical studies suggest that combining safingol with these agents significantly increases their antitumor efficacy .

Pharmacokinetics

Pharmacokinetic studies reveal that safingol's plasma levels increase proportionally with dosage. Key pharmacokinetic parameters include:

  • Cmax (Maximum Concentration): Ranges from approximately 1.7 µM at lower doses to over 26 µM at higher doses.
  • AUC (Area Under Curve): Demonstrates a linear increase with dosage, indicating predictable pharmacokinetics .

Autophagic Response

Research has shown that safingol treatment leads to significant autophagic activity in cancer cells such as MDA-MB-231 and HT-29. Key findings include:

  • Formation of autophagosomes and acidic vesicular organelles (AVOs) following treatment.
  • Increased expression of autophagy markers such as LC3-II and Atg proteins .

ROS-Mediated Cell Death

Studies indicate that ROS generation plays a crucial role in safingol-induced cell death:

  • Safingol-treated cells exhibited increased fluorescence intensity indicative of ROS production.
  • The presence of ROS scavengers reduced both autophagy markers and AVO formation, suggesting a direct link between ROS generation and autophagic response .

Summary Table of Key Findings

Feature Details
Chemical Formula C18H39NO2C_{18}H_{39}NO_2
Mechanism of Action SphK inhibition, PKC inhibition, ROS generation
MTD (Cisplatin Study) 840 mg/m²
Cmax Range 1.7 µM - 26 µM
Synergistic Agents Cisplatin, Doxorubicin, 2'-Nitroflavone
Autophagy Markers LC3-II conversion, increased Atg protein expression

Q & A

Q. What is the molecular mechanism of Safingol hydrochloride as a protein kinase C (PKC) inhibitor, and how is this mechanism experimentally validated?

this compound inhibits PKC by competitively binding to its regulatory phosphatidylcholine-binding domain, disrupting downstream signaling pathways implicated in tumorigenesis . Methodological validation typically involves:

  • Kinase inhibition assays : Measuring PKC activity via radioactive ATP incorporation or fluorescence-based substrates.
  • Structural studies : X-ray crystallography or molecular docking to confirm binding interactions.
  • Cell-based assays : Monitoring apoptosis markers (e.g., caspase-3 activation) in cancer cell lines treated with Safingol alone or in combination with chemotherapeutics .

Q. What experimental models are commonly used to evaluate this compound’s antitumor efficacy?

Model Type Application Key Metrics
In vitro Cancer cell lines (e.g., MCF-7, HeLa)IC50 values, apoptosis assays, synergy studies with chemotherapeutics
In vivo Xenograft mouse modelsTumor volume reduction, histopathological analysis, PK/PD profiling

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess Safingol’s synergy with chemotherapy agents while minimizing off-target effects?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) or antagonism (CI > 1) in dose-response matrices .
  • Pharmacokinetic (PK) studies : Monitor Safingol’s plasma half-life and tissue distribution via HPLC-MS/MS to ensure co-administered drugs do not alter its bioavailability.
  • Off-target profiling : Employ kinome-wide screening (e.g., kinase inhibitor beads) to identify unintended interactions .

Q. How do conflicting results in Safingol’s efficacy across studies arise, and what strategies resolve these contradictions?

Discrepancies may stem from:

  • Variability in PKC isoform expression : Tumor-specific isoforms (e.g., PKCα vs. PKCδ) exhibit differential sensitivity. Validate isoform expression via qPCR or Western blotting .
  • Experimental conditions : Differences in serum concentration, hypoxia, or drug exposure time. Standardize protocols using guidelines like the Cochrane Handbook for systematic reviews .
  • Data normalization : Use internal controls (e.g., housekeeping genes) to mitigate batch effects in high-throughput screens .

Q. What are the challenges in formulating this compound for in vivo studies, and how are they addressed?

  • Solubility limitations : Safingol’s hydrophobicity requires vehicles like DMSO or cyclodextrin complexes. Validate biocompatibility via hemolysis assays .
  • Stability in physiological pH : Use buffered solutions (pH 6.5–7.4) and assess degradation via accelerated stability testing (e.g., 40°C/75% RH for 3 months) .

Q. What advanced methodologies are used to investigate Safingol’s role in overcoming chemoresistance?

  • CRISPR-Cas9 screens : Identify resistance-associated genes (e.g., ABC transporters) by knocking out candidates in chemoresistant cell lines.
  • Metabolomic profiling : LC-MS-based analysis to track lipid metabolism changes (e.g., ceramide accumulation) post-treatment .
  • Patient-derived organoids (PDOs) : Recapitulate tumor heterogeneity and test Safingol’s efficacy in clinically relevant models .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze Safingol’s dose-dependent effects in heterogeneous tumor models?

  • Mixed-effects models : Account for intra-tumor variability in xenograft studies.
  • Omics integration : Combine RNA-seq data with phenotypic outcomes using pathway enrichment tools (e.g., GSEA) to identify mechanistic hubs .

Q. What criteria define rigorous preclinical validation of this compound for translational research?

  • Reproducibility : Independent validation across ≥2 labs using standardized protocols (see for experimental reporting guidelines).
  • Ethical compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human tissue use .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.